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molecular formula C16H11ClO2 B8463343 4-(4-chlorophenyl)-3-phenyl-2(5H)-furanone

4-(4-chlorophenyl)-3-phenyl-2(5H)-furanone

Cat. No. B8463343
M. Wt: 270.71 g/mol
InChI Key: JXLGIKDMRFJFHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05939415

Procedure details

2-bromine-1-(4-chlorophenyl)-ethanone (2, 102.6 g, 0.44 mol) and potassium phenylacetate (1, 104.5 g, 0.6 mol) are heated to 80° C. in dimethyl formamide (600 mL) while being stirred for 4 hours and are then cooled. After the addition of water (1 L), chloroform is used for extraction (3 times 300 mL), and the chloroform extract is washed with water and then dried (Na2SO4) and concentrated to dryness. For crystallization, diisopropyl ether is added (500 mL) and the crystals, which are formed in the cold [and have] a melting point of 111-113° C., are collected (yield 92 g, 78% with reference to 2).
[Compound]
Name
2-bromine 1-(4-chlorophenyl)-ethanone
Quantity
102.6 g
Type
reactant
Reaction Step One
Quantity
104.5 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]([O-:10])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[K+].O.[CH:13]([Cl:16])(Cl)Cl>CN(C)C=O>[Cl:16][C:13]1[CH:5]=[CH:6][C:1]([C:7]2[CH2:8][O:9][C:8](=[O:10])[C:7]=2[C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[CH:2][CH:3]=1 |f:0.1|

Inputs

Step One
Name
2-bromine 1-(4-chlorophenyl)-ethanone
Quantity
102.6 g
Type
reactant
Smiles
Name
Quantity
104.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)[O-].[K+]
Name
Quantity
600 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
while being stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
are then cooled
EXTRACTION
Type
EXTRACTION
Details
is used for extraction (3 times 300 mL)
EXTRACTION
Type
EXTRACTION
Details
the chloroform extract
WASH
Type
WASH
Details
is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
For crystallization, diisopropyl ether
ADDITION
Type
ADDITION
Details
is added (500 mL)
CUSTOM
Type
CUSTOM
Details
the crystals, which are formed in the cold [and have] a melting point of 111-113° C.
CUSTOM
Type
CUSTOM
Details
are collected (yield 92 g, 78% with reference to 2)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
ClC1=CC=C(C=C1)C1=C(C(OC1)=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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